

# Crystallographic Analysis of Benzodioxinone Derivatives: A Technical Overview

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## Compound of Interest

Compound Name: *Dimethyl oxobenzo dioxasilane*

Cat. No.: *B100100*

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Disclaimer: This technical guide addresses the user's request for an in-depth analysis of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one. However, a comprehensive search of scientific literature did not yield specific crystallographic data for this particular compound. To fulfill the core requirements of the prompt, this document provides a detailed crystallographic analysis of a closely related and structurally similar compound, 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one, based on available research. The methodologies and data presented herein are intended to serve as a representative example for researchers, scientists, and drug development professionals working with this class of compounds.

## Introduction

The 4H-benzo[d][1][2]dioxin-4-one scaffold is a key structural motif found in a variety of biologically active molecules, exhibiting potential as antiparasitic agents and insulin receptor inhibitors. A thorough understanding of the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a technical overview of the synthesis and crystallographic analysis of the representative compound 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.

## Crystallographic Data

The crystallographic data for 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one provides a detailed insight into its solid-state conformation and packing. The key parameters from the single-crystal X-ray diffraction study are summarized below.

**Table 1: Crystal Data and Structure Refinement**

Parameter	Value
Empirical Formula	C <sub>13</sub> H <sub>12</sub> O <sub>4</sub>
Formula Weight	232.23
Temperature	296(2) K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	6.7498(1) Å
b	7.8207(2) Å
c	11.6311(2) Å
α	87.1780(10)°
β	83.1690(10)°
γ	68.2250(10)°
Volume	566.119(19) Å <sup>3</sup>
Z	2
Calculated Density	1.362 g/cm <sup>3</sup>
Data Collection	
Reflections Collected	2311
Refinement	
R-factor (R)	0.0388
Goodness-of-fit (GOF)	1.078

Data sourced from a study on 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.[1][3]

## Experimental Protocols

The following sections detail the representative methodologies for the synthesis and crystallographic analysis of 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.

### Representative Synthesis

The synthesis of 4H-benzo[d][1][2]dioxin-4-ones can be achieved through various methods, including the reaction of salicylic acids with alkynes. The following is a plausible synthetic route for the title compound based on established methodologies for this class of molecules.

Materials:

- 2-hydroxy-5-(prop-2-yn-1-yloxy)benzoic acid
- Acetone or 2,2-dimethoxypropane
- Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Standard glassware for organic synthesis
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of 2-hydroxy-5-(prop-2-yn-1-yloxy)benzoic acid in the chosen anhydrous solvent, add a molar excess of acetone or 2,2-dimethoxypropane.
- Add a catalytic amount of the acid catalyst to the reaction mixture.
- Stir the mixture at room temperature or under gentle reflux and monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion of the reaction, quench the catalyst with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction.

## Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

Instrumentation:

- A suitable single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
- Graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).

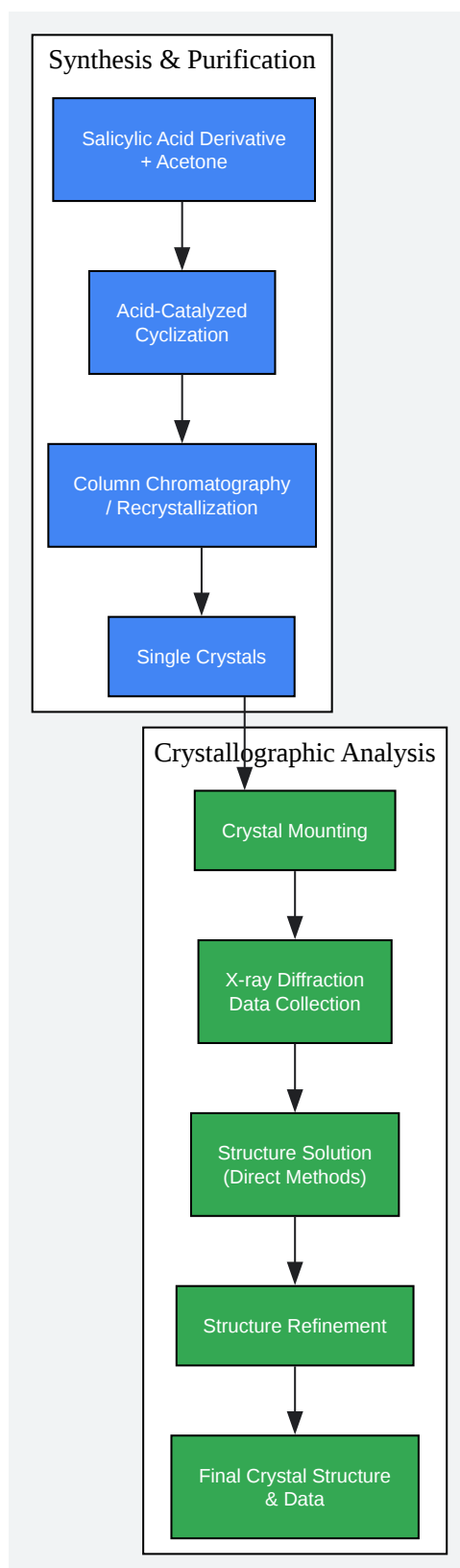
Procedure:

- A single crystal of suitable size and quality was selected and mounted on a goniometer head.
- The crystal was centered in the X-ray beam.
- Data collection was performed at a controlled temperature, in this case, 296(2) K.<sup>[1]</sup>
- A series of diffraction images were collected by rotating the crystal through different angles.
- The collected data were processed, including integration of the reflection intensities, and corrected for Lorentz and polarization effects.
- The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ .

- All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of the representative benzodioxinone derivative.



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Caption: Workflow for Synthesis and Crystallographic Analysis.

## Structural Insights

The crystallographic analysis of 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one revealed that the molecule is not entirely planar.[1] The bond lengths and angles were found to be within the normal ranges for similar structures.[1] The crystal packing is stabilized by strong C-H...O intermolecular hydrogen bonds.[1] Additionally, C-H... $\pi$  and aromatic stacking interactions contribute to the overall crystal lattice.[1] These structural details are crucial for understanding the intermolecular interactions that govern the solid-state properties of this class of compounds and can inform the design of new derivatives with desired physicochemical properties.

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